3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 720674-96-4
VCID: VC4924419
InChI: InChI=1S/C16H11ClO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
SMILES: CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Cl
Molecular Formula: C16H11ClO3
Molecular Weight: 286.71

3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one

CAS No.: 720674-96-4

Cat. No.: VC4924419

Molecular Formula: C16H11ClO3

Molecular Weight: 286.71

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one - 720674-96-4

Specification

CAS No. 720674-96-4
Molecular Formula C16H11ClO3
Molecular Weight 286.71
IUPAC Name 3-(4-chlorophenyl)-6-hydroxy-4-methylchromen-2-one
Standard InChI InChI=1S/C16H11ClO3/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3
Standard InChI Key VQSVJGFIHBAURU-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

3-(4-Chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one belongs to the coumarin family, characterized by a benzopyrone backbone. Its structure features a hydroxyl group at the C6 position, a methyl group at C4, and a 4-chlorophenyl substituent at C3 (Figure 1). The molecular formula is C₁₆H₁₁ClO₃, with a molecular weight of 286.71 g/mol and an exact mass of 286.0398 g/mol . The presence of the 4-chlorophenyl group enhances lipophilicity (LogP ≈ 3.8), potentially improving membrane permeability .

Key Structural Features:

  • Benzopyrone core: Facilitates π-π stacking interactions with biological targets.

  • C6 hydroxyl group: Enhances hydrogen-bonding capacity, critical for antioxidant and anti-inflammatory activity.

  • C4 methyl group: Stabilizes the chromen-2-one ring through steric effects.

  • C3 4-chlorophenyl group: Introduces electron-withdrawing effects, modulating electronic distribution .

Synthetic Methodologies

Functionalization at C3

Introducing the 4-chlorophenyl group at C3 typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. For instance, 6-chloro-7-hydroxy-4-methylcoumarin derivatives are synthesized by reacting benzoyl chlorides with hydroxylated coumarins in dichloromethane, using triethylamine as a base . Applying similar conditions, 6-hydroxy-4-methylcoumarin could undergo electrophilic substitution with 4-chlorobenzoyl chloride to install the aryl group .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of analogous compounds reveal key functional groups:

  • C=O stretch: ~1700 cm⁻¹ (chromen-2-one carbonyl).

  • O-H stretch: ~3200–3500 cm⁻¹ (hydroxyl group).

  • C-Cl stretch: ~750 cm⁻¹ (aromatic chloro substituent) .

Nuclear Magnetic Resonance (NMR)

Proton NMR data for structurally similar compounds provide benchmarks:

  • C4 methyl: δ 2.44–2.51 ppm (singlet, 3H).

  • C3 aromatic protons: δ 7.2–7.5 ppm (multiplet, 4H, 4-chlorophenyl).

  • C6 hydroxyl: δ 9.8–10.0 ppm (singlet, 1H) .

Pharmacological Activities

Anti-Inflammatory Properties

Coumarin derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In carrageenan-induced paw edema models, 6-chloro-7-hydroxy-4-methylcoumarin analogs showed 44.05% inhibition at 30 mg/kg, surpassing diclofenac . Molecular docking studies suggest that the hydroxyl group at C6 interacts with COX-2’s active site via hydrogen bonds, while the 4-chlorophenyl group engages in hydrophobic interactions .

Antimicrobial Activity

Chalcone-derived coumarins, such as 7-hydroxy-6-(3-(4-chlorophenyl)acryloyl)-4-methyl-2H-chromen-2-one, demonstrate broad-spectrum antimicrobial activity. The presence of the 4-chlorophenyl group enhances efficacy against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL) .

Molecular Modeling and Drug Design

Docking simulations using MOE 10.2010 software reveal that 3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one binds to COX-2 with a docking score of −8.2 kcal/mol, comparable to indomethacin (−8.5 kcal/mol) . The hydroxyl group forms hydrogen bonds with Arg120, while the chlorophenyl moiety occupies the hydrophobic pocket near Tyr355 .

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